molecular formula C6H10F2O2 B1492333 5,5-Difluoro-2-methylpentanoic acid CAS No. 2098028-07-8

5,5-Difluoro-2-methylpentanoic acid

Cat. No.: B1492333
CAS No.: 2098028-07-8
M. Wt: 152.14 g/mol
InChI Key: JMTRJRVRCKVGFX-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-methylpentanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group on its carbon chain. This compound belongs to the class of difluorinated carboxylic acids and exhibits unique chemical properties due to the presence of fluorine atoms.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pentanoic acid derivatives, followed by selective fluorination.

  • Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable fluorinated precursor.

  • Hydrolysis: The compound can also be prepared by hydrolyzing fluorinated esters or nitriles.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and catalytic processes are employed to enhance efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of difluorinated carboxylic acids or their derivatives.

  • Reduction: Production of difluorinated alcohols or aldehydes.

  • Substitution: Formation of various fluorinated amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of fluorinated biomolecules, which are used in biological studies and drug discovery. Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound valuable in medicinal chemistry. Industry: The compound finds applications in the production of specialty chemicals, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 5,5-Difluoro-2-methylpentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.

Comparison with Similar Compounds

  • 4,4-Difluoro-2-methylpentanoic acid

  • 3,3-Difluoro-4-methylpentanoic acid

Uniqueness: 5,5-Difluoro-2-methylpentanoic acid is unique due to its specific placement of fluorine atoms and methyl group, which influences its chemical reactivity and physical properties. This positioning can lead to different biological activities and industrial applications compared to its similar counterparts.

Properties

IUPAC Name

5,5-difluoro-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-4(6(9)10)2-3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTRJRVRCKVGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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